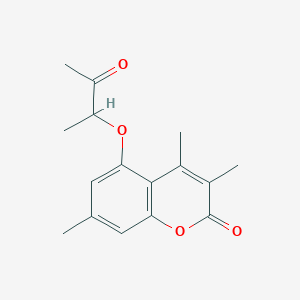

3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

Description

3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with methyl groups at positions 3, 4, and 7, and a 1-methyl-2-oxopropoxy moiety at position 5. The compound’s structure combines hydrophobic methyl groups with a ketone-containing side chain, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

3,4,7-trimethyl-5-(3-oxobutan-2-yloxy)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-8-6-13(19-12(5)11(4)17)15-9(2)10(3)16(18)20-14(15)7-8/h6-7,12H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMROVGQFYVIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349840 | |

| Record name | 3,4,7-Trimethyl-5-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670243-42-2 | |

| Record name | 3,4,7-Trimethyl-5-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

Example Reaction:

Starting Materials: 3,4,7-Trimethylphenol and 1-methyl-2-oxopropyl acetate

Catalyst: Concentrated sulfuric acid

Conditions: Reflux at elevated temperatures for several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium

Reduction: Sodium borohydride or lithium aluminum hydride

Substitution: Halogenation using bromine or chlorination using chlorine gas

Major Products Formed

Oxidation: Formation of quinones

Reduction: Formation of dihydro derivatives

Substitution: Formation of halogenated derivatives

Scientific Research Applications

3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s structural uniqueness lies in its substitution pattern. Key analogs and their distinguishing features include:

Key Observations :

- Substituent Position and Hydrophobicity : The 3,4,7-trimethyl groups in the target compound enhance hydrophobicity compared to analogs with fewer methyl substituents (e.g., 3,4-dimethyl in ). This may affect solubility and membrane permeability in biological systems.

- Ketone vs.

- Biological Activity: While direct data for the target compound are unavailable, structurally related coumarins exhibit diverse bioactivities. For example, thiomorpholinomethyl-substituted analogs show antioxidant and antibacterial properties , while aryl-substituted derivatives (e.g., ) display stabilized crystal structures conducive to material science applications.

Physicochemical and Crystallographic Insights

- Coplanarity and Stability : The chromen-2-one core in analogs such as exhibits near-coplanar geometry (deviation <0.2 Å), stabilized by intramolecular C–H···O interactions and π-π stacking. The target compound’s trimethyl substitution may slightly distort coplanarity but enhance crystalline packing efficiency.

- Thermal Properties : Methyl and ethyl substituents typically raise melting points; for example, 4,11-dimethyl analogs melt at 165–167°C , suggesting the target compound may have a similar range.

Biological Activity

3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone class, characterized by its complex structure and potential biological activities. Its molecular formula is , and it features three methyl groups and a propoxy substituent with a ketone functional group. This compound has garnered interest in medicinal chemistry for its diverse biological activities.

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that compounds in the chromenone class can exhibit antioxidant, anti-inflammatory, and anticancer properties. The specific mechanisms of action may involve:

- Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : It could inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, possibly through apoptosis induction.

Antioxidant Activity

A study evaluating various chromenones demonstrated that 3,4,7-trimethyl derivatives possess significant antioxidant properties. The compound's ability to reduce lipid peroxidation was assessed using the thiobarbituric acid reactive substances (TBARS) assay. Results indicated a dose-dependent reduction in oxidative damage in vitro.

Anticancer Potential

In vitro studies on human cancer cell lines (e.g., breast cancer MCF-7 and prostate cancer PC3) showed that this compound inhibited cell proliferation. The IC50 values were determined to be approximately 25 µM for MCF-7 cells and 30 µM for PC3 cells. Flow cytometry analyses revealed an increase in apoptotic cells upon treatment with this compound.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| PC3 | 30 | Inhibition of cell cycle |

Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Chromenone Core : This is achieved through cyclization reactions involving phenolic compounds.

- Introduction of Methyl Groups : Methylation reactions are performed to introduce the three methyl substituents.

- Attachment of the Propoxy Group : This step often involves alkylation or acylation techniques.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.